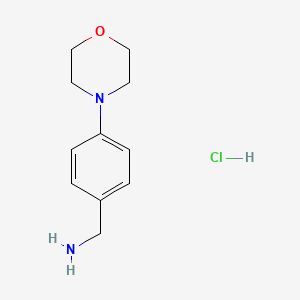

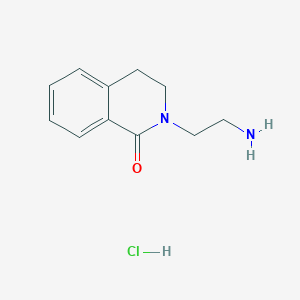

4-Morpholinobenzylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Morpholinobenzylamine hydrochloride (MBHA) is an important organic molecule used in a variety of scientific experiments. It is often used for pharmaceutical testing .

Synthesis Analysis

The synthesis of morpholines, including 4-Morpholinobenzylamine, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described .Molecular Structure Analysis

The molecular formula of 4-Morpholinobenzylamine hydrochloride is C11H17ClN2O . Its molecular weight is 228.72 g/mol.Scientific Research Applications

Synthesis and Drug Development

4-Morpholinobenzylamine hydrochloride serves as a key intermediate or structural component in the synthesis of various pharmacologically active molecules. Its applications include the development of neurokinin-1 receptor antagonists, which show potential in treating emesis and depression due to their high affinity and oral activity. These compounds demonstrate significant solubility in water, indicating their suitability for both intravenous and oral administration (Harrison et al., 2001). Similarly, morpholine derivatives are explored for their selective ligand properties for the dopamine D4 receptor, potentially offering a new class of antipsychotics without extrapyramidal side effects (Audouze et al., 2004).

Antibacterial and Antimicrobial Properties

Research into the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine reveals its effectiveness against standard and multi-resistant strains of bacteria and fungi. This highlights the compound's potential as a component in developing new antimicrobial agents, particularly in addressing resistance issues (Oliveira et al., 2015).

Chemical Synthesis and Material Science

The synthesis of morpholine-based structures extends into material science, where these compounds are studied for their physicochemical properties, toxicity, and biodegradability. For instance, 4-benzyl-4-methylmorpholinium salts have been synthesized, showing moderate to low toxicity and potential as biomass solvents due to their satisfactory physicochemical properties (Pernak et al., 2011).

Antihypoxic and Neuroprotective Effects

Compounds synthesized from morpholine derivatives have demonstrated promising antihypoxic activities, suggesting their potential in developing treatments for conditions associated with oxygen deprivation. Some of these compounds, such as 3-(morpholin-4-yl)-propylamide derivatives, have shown significant effects and are considered for further pharmacological testing as potential antioxidants (Ukrainets et al., 2014).

Structural and Molecular Studies

The structural analysis of morpholine-based compounds provides insight into their potential biological activity. For example, the crystal and molecular structure studies of biologically active aromatic sulfonamides and their hydrochloride salts reveal L-shaped structures stabilized by intramolecular hydrogen bonding, influencing their interaction with biological targets (Remko et al., 2010).

Safety And Hazards

Future Directions

While specific future directions for 4-Morpholinobenzylamine hydrochloride are not mentioned in the search results, it is clear that this compound is used in a variety of scientific experiments and pharmaceutical testing . Therefore, it is likely that future research will continue to explore its potential applications.

properties

IUPAC Name |

(4-morpholin-4-ylphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13;/h1-4H,5-9,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPSVZJTAZJLLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Morpholinobenzylamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1379557.png)

![6-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1379561.png)

![3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B1379565.png)

![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1379573.png)